molecular formula C17H21N5O7S B14747824 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B14747824
M. Wt: 439.4 g/mol
InChI Key: SQONPMBTLDPPNE-XNIJJKJLSA-N
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Description

2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . This compound has also been studied for its efficacy in disrupting viral RNA synthesis and inhibiting the replication of Hepatitis C Virus (HCV).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves multiple steps. One common method includes the acetylation of guanosine derivatives. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

  • 2’,3’,5’-Tri-O-acetyl-6-thio-guanosine
  • 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-adenosine
  • 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-cytidine

Comparison: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine is unique due to its specific substitution pattern and the presence of the sulfur atom in the guanosine structure. This modification enhances its antitumor and antiviral activities compared to other similar compounds .

Properties

Molecular Formula

C17H21N5O7S

Molecular Weight

439.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H21N5O7S/c1-7(23)26-5-10-12(27-8(2)24)13(28-9(3)25)16(29-10)22-6-19-11-14(22)20-17(18)21-15(11)30-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1

InChI Key

SQONPMBTLDPPNE-XNIJJKJLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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